molecular formula C13H19N B13282392 4,4-Dimethyl-3-phenylpiperidine

4,4-Dimethyl-3-phenylpiperidine

Cat. No.: B13282392
M. Wt: 189.30 g/mol
InChI Key: BOCJUWGFFDLICP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-phenylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-3-phenylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. These methods aim to optimize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-3-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives.

Scientific Research Applications

4,4-Dimethyl-3-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-3-phenylpiperidine is unique due to the presence of both dimethyl and phenyl groups, which enhance its chemical stability and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4,4-dimethyl-3-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

BOCJUWGFFDLICP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1C2=CC=CC=C2)C

Origin of Product

United States

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